FR 78844

Description

Historical Context of Bisphosphonate Discovery and Development

Bisphosphonates, also referred to historically as diphosphonates, were first synthesized in the late 1800s. nih.govismni.org Their initial applications were not medical but rather in industrial settings, such as softening water in irrigation systems due to their ability to complex with calcium and magnesium. ismni.orgwikipedia.org The recognition of their affinity for hydroxyapatite (B223615) crystals, a major component of bone mineral, shifted research towards their potential in regulating bone mineralization and metabolism. nih.govismni.orgwikipedia.orgnih.govunl.ptresearchgate.net

Pioneering studies in the 1960s demonstrated that inorganic pyrophosphate (PPi), a naturally occurring compound with a P-O-P backbone, could inhibit calcification by binding to hydroxyapatite crystals. nih.govunl.ptresearchgate.net This led to the hypothesis that regulating PPi levels could control bone mineralization. nih.gov Bisphosphonates, with their stable P-C-P backbone resistant to enzymatic hydrolysis by alkaline phosphatase, were found to mimic the effects of PPi on hydroxyapatite but were also remarkably effective inhibitors of bone resorption, unlike PPi. unl.ptresearchgate.net

The first medical use of a bisphosphonate, etidronate disodium (B8443419), occurred in 1968 for treating myositis ossificans progressiva. nih.govismni.org This marked the beginning of clinical research that expanded the application of bisphosphonates to various bone diseases, including osteoporosis, Paget's disease of bone, hypercalcemia of malignancy, and metastatic bone disease. nih.govismni.org The development trajectory of bisphosphonates exemplifies the successful translation of basic scientific observations into clinical therapies. nih.govresearchgate.net

Bisphosphonates are broadly classified into two main groups based on their chemical structure and mechanism of action: non-nitrogen-containing and nitrogen-containing bisphosphonates. nih.govpharmgkb.orgnih.gov Early bisphosphonates like etidronate and clodronate are non-nitrogen-containing and act by being metabolized into cytotoxic ATP analogs within osteoclasts, interfering with mitochondrial function and inducing apoptosis. nih.govpharmgkb.orgnih.govaacrjournals.org The later, more potent nitrogen-containing bisphosphonates (N-BPs), such as alendronate, risedronate, ibandronate, pamidronate, and zoledronate, contain a nitrogen atom in their side chain. nih.govpharmgkb.orgnih.gov This structural difference leads to a distinct mechanism: inhibition of farnesyl pyrophosphate synthase (FPPS) in the mevalonate (B85504) pathway, which is crucial for protein prenylation and osteoclast function. nih.govpharmgkb.orgnih.govaacrjournals.orgpnas.orgaap.org

Identification and Initial Academic Characterization of FR 78844

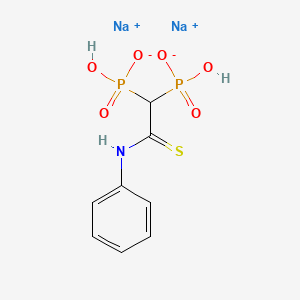

This compound, also known as disodium phenylthiocarbamoylmethylenediphosphonate, is a bisphosphonate compound that has been investigated in academic research settings. ontosight.ai Its chemical structure includes a central carbon atom bonded to a phenylamino (B1219803) group, a thioxo group, and two phosphonic acid groups, with sodium ions balancing the negative charges. ontosight.ai This structure is noted for its ability to bind to metal ions and potentially inhibit enzymatic activities. ontosight.ai

Initial academic characterization of this compound has explored its potential as an inhibitor of enzymes involved in bone resorption, similar to other bisphosphonate drugs used for conditions like osteoporosis. ontosight.ai Research suggests its ability to bind to hydroxyapatite, the mineral component of bone, which is a characteristic property of bisphosphonates and underlies their bone-targeting capacity. ontosight.ai

Studies in animal models have provided some of the early academic insights into this compound's effects on bone metabolism. For instance, this compound was shown to significantly attenuate heparin-induced osteopenia in rats. nih.govresearchgate.net Heparin treatment in rats led to significant bone loss, accompanied by elevated serum PTH levels and decreased serum 1 alpha, 25-dihydroxyvitamin D levels. nih.gov Treatment with this compound (100 mg/kg daily oral dose for 4 weeks) helped to counteract this bone loss. nih.govresearchgate.netnih.gov Similarly, in streptozotocin-induced diabetic rats, which also exhibited osteopenia, this compound treatment (100 mg/kg oral dose for 4 weeks) significantly attenuated the bone loss. researchgate.netnih.gov These findings from early animal studies contributed to the initial academic understanding of this compound as a compound with bone resorption inhibitory properties.

Current Research Landscape and Academic Significance of this compound

The significance of studying compounds like this compound within the broader bisphosphonate research landscape lies in several areas:

Understanding Structure-Activity Relationships: Investigating the effects of the specific chemical structure of this compound, particularly the phenylthiocarbamoylmethylidene group and the presence of nitrogen, contributes to understanding how variations in bisphosphonate side chains influence their affinity for bone mineral and their inhibitory potency against targets like FPPS. wikipedia.orgpharmgkb.org

Exploring Mechanism of Action: While nitrogen-containing bisphosphonates are known to primarily inhibit FPPS, research on specific compounds like this compound can provide further details or reveal nuances in their interaction with this enzyme or other potential cellular targets within osteoclasts. nih.govpharmgkb.orgnih.govaacrjournals.orgpnas.orgaap.org

Investigating Potential Therapeutic Applications: Although the provided instructions exclude clinical information, academic research often explores the potential of compounds in various disease models. The studies on heparin-induced and diabetes-induced osteopenia in rats demonstrate how this compound has been used academically to investigate potential interventions for bone loss in specific conditions. nih.govresearchgate.netnih.gov

Developing New Bisphosphonate Analogs: The study of existing bisphosphonates, including compounds characterized in academic settings like this compound, informs the rational design and synthesis of novel bisphosphonate analogs with potentially improved properties. aacrjournals.org

Academic research involving this compound, as indicated by its use in experimental models of osteopenia, contributes to the fundamental understanding of bisphosphonate pharmacology and the complex processes of bone remodeling. nih.govresearchgate.netnih.gov This contributes to the broader scientific knowledge base that underpins the development and refinement of therapies for bone diseases.

Detailed Research Findings (from cited studies):

| Study Model | Compound Used | Dose and Duration | Observed Effect on Bone | Key Associated Biochemical Changes | Citation |

| Heparin-induced osteopenia (rats) | This compound | 100 mg/kg/day, oral, 4 weeks | Significantly attenuated osteopenia | Elevated serum PTH, decreased serum 1 alpha, 25-dihydroxyvitamin D. | nih.govresearchgate.net |

| Streptozotocin-induced diabetes (rats) | This compound | 100 mg/kg/day, oral, 4 weeks | Significantly attenuated osteopenia | Associated with vitamin D3 deficiency and enhanced bone resorption. | researchgate.netnih.gov |

This table summarizes specific instances from the search results where this compound was used in research studies to investigate its effects on bone loss in animal models.

Structure

3D Structure of Parent

Properties

CAS No. |

112856-39-0 |

|---|---|

Molecular Formula |

C8H9NNa2O6P2S |

Molecular Weight |

355.15 g/mol |

IUPAC Name |

disodium;[2-anilino-1-[hydroxy(oxido)phosphoryl]-2-sulfanylideneethyl]-hydroxyphosphinate |

InChI |

InChI=1S/C8H11NO6P2S.2Na/c10-16(11,12)8(17(13,14)15)7(18)9-6-4-2-1-3-5-6;;/h1-5,8H,(H,9,18)(H2,10,11,12)(H2,13,14,15);;/q;2*+1/p-2 |

InChI Key |

KTGBYROLTNECAS-UHFFFAOYSA-L |

Isomeric SMILES |

C1=CC=C(C=C1)N=C(C(P(=O)(O)[O-])P(=O)(O)[O-])S.[Na+].[Na+] |

Canonical SMILES |

C1=CC=C(C=C1)NC(=S)C(P(=O)(O)[O-])P(=O)(O)[O-].[Na+].[Na+] |

Appearance |

Solid powder |

Other CAS No. |

112856-39-0 |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO, not in water |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

disodium phenylthiocarbamoylmethylenediphosphonate FR 78844 FR-78844 FR78844 |

Origin of Product |

United States |

Synthetic Strategies and Formulation Approaches for Fr 78844

Chemical Synthesis Pathways and Structural Modifications of Bisphosphonates

Bisphosphonates are characterized by a P-C-P core structure, which is analogous to pyrophosphate but with a stable carbon atom replacing the oxygen atom. This core structure provides high affinity for bone mineral, specifically hydroxyapatite (B223615) fishersci.caontosight.ai. The synthesis of bisphosphonates typically involves the reaction of a geminal diphosphonic acid with a suitable organic precursor.

General synthetic approaches to bisphosphonates often involve the reaction of a carboxylic acid or an ester with phosphorous acid and a phosphorus halide (such as phosphorus trichloride) in the presence of a solvent. This reaction forms the P-C-P bond. Alternatively, the Michaelis-Arbuzov reaction can be employed, involving the reaction of an alkyl halide with a phosphite (B83602) ester, followed by hydrolysis to yield the phosphonic acid.

Structural modifications of bisphosphonates primarily occur at the carbon atom of the P-C-P backbone (the geminal carbon) and through modifications of side chains attached to this carbon. These modifications significantly influence the compound's potency, pharmacokinetic properties, and targeting capabilities mims.commims.com. Bisphosphonates are broadly classified into two groups based on their side chain: non-nitrogen-containing bisphosphonates (e.g., etidronate, clodronate) and nitrogen-containing bisphosphonates (e.g., alendronate, zoledronate, pamidronate, ibandronate) drugbank.commims.comwikipedia.orgwikipedia.orgwikipedia.orgfishersci.cashreejipharmainternational.commims.commdwiki.orgmims.comnih.gov.

The presence of a nitrogen atom in the side chain, particularly within a cyclic structure, generally increases the anti-resorptive potency of bisphosphonates by enabling them to inhibit farnesyl pyrophosphate synthase (FPPS), a key enzyme in the mevalonate (B85504) pathway in osteoclasts mims.comwikipedia.orgnih.govguidetopharmacology.org. Non-nitrogen-containing bisphosphonates, on the other hand, induce osteoclast apoptosis through the formation of a cytotoxic ATP analog drugbank.com.

Modifications to the side chains can also influence the binding affinity to hydroxyapatite and interaction with enzymes. For instance, studies have explored bifunctional bisphosphonates with additional functionalities attached via spacers to enhance targeting or enable conjugation with other therapeutic agents mims.com. The length and nature of these spacers can impact the affinity for hydroxyapatite mims.com.

Development of Advanced Formulation Strategies for FR 78844

Given the challenges associated with the oral bioavailability and rapid bone uptake of bisphosphonates, advanced formulation strategies have been developed to improve their delivery and therapeutic index. These strategies aim to enhance systemic exposure, reduce off-target effects, and achieve targeted delivery to specific sites.

Liposomal encapsulation has emerged as a promising strategy to improve the delivery of bisphosphonates wikipedia.orgwikipedia.orgwikipedia.orgfishersci.cashreejipharmainternational.comguidetopharmacology.orgmims.comlabsolu.canih.govwikipedia.org. Liposomes are spherical vesicles composed of lipid bilayers that can encapsulate hydrophilic drugs in their aqueous core and hydrophobic drugs within the lipid bilayer labsolu.canih.govfishersci.ca. This encapsulation can protect the drug from degradation, alter its pharmacokinetic profile, and potentially reduce toxicity wikipedia.orgguidetopharmacology.orglabsolu.ca.

For bisphosphonates, which are typically hydrophilic, encapsulation within the aqueous core of liposomes is a common approach wikipedia.orglabsolu.canih.gov. Methods for liposomal encapsulation of bisphosphonates often involve hydrating a lipid film with an aqueous solution containing the bisphosphonate wikipedia.org. Techniques such as sonication or extrusion can be used to control liposome (B1194612) size and homogeneity nih.govfishersci.ca. The bisphosphonate can be encapsulated in free form or as a salt, such as an ammonium (B1175870) salt, which can influence retention within the liposome wikipedia.org.

Research has shown that liposomal encapsulation of bisphosphonates like alendronate and zoledronate can increase their levels in organs other than bone, such as the lung, liver, and spleen, compared to the free drug guidetopharmacology.org. This altered biodistribution can be beneficial for targeting macrophages in these organs, which are involved in various inflammatory and disease processes fishersci.cashreejipharmainternational.comguidetopharmacology.orgmims.com. Studies have demonstrated that liposome-encapsulated bisphosphonates can be significantly more potent growth inhibitors for macrophage-like cells in vitro compared to free drugs fishersci.cashreejipharmainternational.com.

Liposomal formulations can be designed to achieve stable encapsulation, preventing significant leakage of the bisphosphonate wikipedia.org. The composition of the lipid bilayer, including the type of phospholipids (B1166683) and the inclusion of components like cholesterol, can be optimized to enhance stability and control drug release nih.govfishersci.ca.

Targeted delivery systems aim to concentrate therapeutic agents at the site of disease, thereby increasing efficacy and minimizing exposure to healthy tissues fishersci.cawikipedia.orgwikipedia.orgmims.comguidetopharmacology.orgidrblab.netfishersci.canih.govnih.gov. For bisphosphonates, the inherent affinity for bone mineral provides a natural targeting mechanism to the skeleton fishersci.camims.comwikipedia.orgmims.com. However, further targeted delivery strategies are being explored to enhance specificity within bone tissue (e.g., to areas of high bone turnover or specific cell types) or to redirect bisphosphonates to extra-skeletal sites for other therapeutic applications.

Bisphosphonate-based targeted delivery systems leverage the bone-targeting capability of the bisphosphonate moiety. This can involve conjugating bisphosphonates directly to drugs or incorporating them into various nanocarriers, such as liposomes, nanoparticles, microspheres, and hydrogels fishersci.camims.comwikipedia.orgwikipedia.orgmims.comnih.govmims.com.

Strategies for targeted delivery of bisphosphonates or bisphosphonate-functionalized systems include both passive and active targeting. Passive targeting often relies on the enhanced permeability and retention (EPR) effect in certain pathological tissues, such as tumors, where leaky vasculature allows for the accumulation of nanoparticles nih.gov. Active targeting involves the conjugation of targeting ligands (e.g., antibodies, peptides, or small molecules) to the surface of delivery systems or bisphosphonate conjugates that can bind to specific receptors overexpressed on target cells wikipedia.orgwikipedia.orgidrblab.netnih.govmims.com.

For bone-targeted delivery, bisphosphonates can serve as the targeting ligand themselves, directing conjugated drugs or drug-loaded nanocarriers to bone tissue fishersci.camims.comwikipedia.orgmims.com. Research has explored conjugating bisphosphonates to polymers or other carriers to deliver anti-neoplastic drugs to bone tumors mims.com. These systems have shown improved bone targeting and enhanced drug accumulation at tumor sites in preclinical studies wikipedia.orgmims.com.

The design of targeted delivery systems for bisphosphonates considers factors such as the linker chemistry between the bisphosphonate and the therapeutic agent or carrier, the type of carrier material, and the desired drug release profile wikipedia.org. pH-sensitive linkers, for example, can be used to facilitate drug release in the acidic environment of bone resorption sites mims.com.

While specific targeted delivery systems for this compound are not detailed in the provided information, the principles and methodologies developed for bisphosphonates are directly relevant. The inherent bone affinity of a bisphosphonate-like structure would provide a foundation for bone-targeted strategies, and further modifications or incorporation into delivery systems could enhance its therapeutic potential for specific bone disorders or potentially enable targeting to other relevant tissues.

Molecular and Cellular Mechanisms of Action of Fr 78844

Binding Interactions with Hydroxyapatite (B223615) and Bone Mineral Components

Bisphosphonates are characterized by their strong affinity for bone mineral, primarily through their interaction with hydroxyapatite, the main inorganic component of bone. The P-C-P backbone of bisphosphonate molecules allows them to chelate calcium ions on the surface of hydroxyapatite crystals. This high binding affinity is a key determinant of their localization and accumulation in skeletal tissues, particularly at sites of active bone remodeling. While specific quantitative data (e.g., binding affinity constants) for FR 78844 are not available, the structural characteristics of bisphosphonates suggest that this compound would also exhibit a strong binding interaction with hydroxyapatite. The specific nature and strength of this binding would be influenced by the side chains attached to the central carbon atom.

Enzymatic Inhibition Profiles of this compound

Inhibition of Farnesyl Pyrophosphate Synthase and Related Enzymes

Nitrogen-containing bisphosphonates (N-BPs) are known to be potent inhibitors of farnesyl pyrophosphate synthase (FPPS), a key enzyme in the mevalonate (B85504) pathway. nih.gov FPPS is responsible for the synthesis of farnesyl pyrophosphate (FPP) and geranylgeranyl pyrophosphate (GGPP). nih.gov These isoprenoid lipids are essential for the post-translational modification (prenylation) of small GTP-binding proteins like Ras, Rho, and Rac. nih.gov The inhibition of FPPS disrupts these crucial cellular processes.

The inhibitory potency of N-BPs on FPPS is a critical aspect of their mechanism of action. While specific IC50 values for this compound are not documented in the available literature, the general mechanism involves the binding of the N-BP to the active site of FPPS, mimicking the natural substrate.

Table 1: General Inhibitory Profile of Nitrogen-Containing Bisphosphonates on FPPS

| Compound Class | Target Enzyme | Mechanism of Inhibition | Key Downstream Effect |

|---|

Impact on Other Bone Resorption-Related Enzymatic Activities

The primary molecular target of N-BPs is FPPS. However, the disruption of the mevalonate pathway can have broader consequences on other enzymatic activities related to bone resorption. For instance, the proper functioning of osteoclasts relies on enzymes such as matrix metalloproteinases (MMPs) for the degradation of the organic bone matrix. The activity of these enzymes can be indirectly affected by the disruption of osteoclast function following FPPS inhibition. Selective inhibitors of gelatinase and collagenase have been shown to inhibit bone resorption, indicating the importance of these enzymes in the process. nih.gov There is no specific information available detailing the direct impact of this compound on these other enzymatic activities.

Cellular Modulatory Effects of this compound

Osteoclast Activity and Differentiation Modulation

The inhibition of FPPS by N-BPs has profound effects on osteoclasts, the cells responsible for bone resorption. The disruption of protein prenylation affects the function of small GTPases that are essential for maintaining the osteoclast cytoskeleton, including the formation of the ruffled border, which is critical for bone resorption. nih.gov This ultimately leads to osteoclast inactivation and apoptosis.

Furthermore, N-BPs can modulate osteoclast differentiation from their hematopoietic precursors. nih.govnih.gov The process of osteoclastogenesis is tightly regulated by signaling pathways that can be influenced by the cellular effects of FPPS inhibition. nih.govnih.gov Specific studies on how this compound modulates osteoclast activity and differentiation are not available.

Effects on Phagocytic Cell Function (e.g., Macrophages, Fibroblasts)

Macrophages and fibroblasts are key players in tissue remodeling and the inflammatory response. Macrophages, which are phagocytic cells, can influence the behavior of fibroblasts. nih.govnih.gov For example, macrophages can secrete factors that promote fibroblast proliferation and extracellular matrix production. nih.gov

The effects of bisphosphonates on these cell types are less well-characterized than their effects on osteoclasts. However, given that the mevalonate pathway is ubiquitous, it is plausible that N-BPs could affect the function of macrophages and fibroblasts. There is no specific research available on the effects of this compound on the function of phagocytic cells.

Table 2: Mentioned Compounds

| Compound Name |

|---|

| This compound |

| Farnesyl pyrophosphate (FPP) |

| Geranylgeranyl pyrophosphate (GGPP) |

| Ras |

| Rho |

Preclinical Efficacy and Biological Activity of Fr 78844 in Animal Models

Assessment of Bone Resorption Inhibition in In Vivo Systems

Bone resorption is a process where osteoclasts break down bone tissue, and its excessive activity contributes to conditions like osteoporosis biomolther.org. In vivo systems, particularly in animal models, are used to quantitatively assess the ability of a compound to inhibit this process nih.gov.

Models of Experimentally Induced Osteopenia (e.g., Heparin-Induced Osteopenia)

Experimentally induced osteopenia models are utilized to study bone loss under controlled conditions. Heparin-induced osteopenia is one such model, where administration of heparin leads to a decrease in bone mineral mass in rats nih.govlu.senih.gov. This model is characterized by significant bone loss, observed as early as two weeks after treatment initiation nih.gov. Studies have shown that FR 78844, identified as a bisphosphonate compound, significantly attenuated heparin-induced osteopenia in rats nih.govgoogleapis.com. Heparin treatment in rats has been shown to increase osteoclast surface, indicating enhanced bone resorption, while also decreasing osteoblast surface and osteoid surface, suggesting reduced bone formation nih.gov. The attenuation of this bone loss by this compound highlights its inhibitory effect on bone resorption in this model nih.gov.

Evaluation in Models of Diabetes-Associated Osteopenia

Diabetes mellitus, particularly type 2 diabetes, is associated with an increased risk of fractures despite potentially normal or even increased bone mineral density, suggesting impaired bone quality and altered bone turnover aem-sbem.commdpi.com. Animal models of diabetes-associated osteopenia, such as streptozotocin (B1681764) (STZ)-induced diabetic rats and high-fat diet/STZ mouse models, are used to investigate the mechanisms of bone loss in diabetes and evaluate potential therapeutic agents medchemexpress.come-enm.orgnih.gov. This compound has been recognized for its potential in the research of diabetes-associated osteopenia medchemexpress.commedchemexpress.cn. Studies in STZ-diabetic rats have indicated that this compound can significantly attenuate the decrease in metaphyseal bone mineral density medchemexpress.com. Diabetes can lead to increased osteoclastogenesis and decreased osteoblast function, contributing to bone loss aem-sbem.comwjgnet.com. While specific detailed findings on this compound's mechanism in diabetes models were not extensively detailed in the search results, its ability to attenuate bone mineral density loss in STZ-diabetic rats suggests an impact on the imbalanced bone remodeling characteristic of diabetic osteopenia medchemexpress.com.

Impact on Bone Mineral Density and Microarchitecture in Preclinical Studies

Bone mineral density (BMD) is a key indicator of bone health, and its reduction is a hallmark of osteoporosis peerj.comnih.gov. Bone microarchitecture, referring to the intricate 3D structure of bone tissue, is also crucial for bone strength microphotonics.comscielo.bruni-muenchen.de. Preclinical studies assess the impact of compounds like this compound on these parameters using techniques such as dual-energy X-ray absorptiometry (DXA) for BMD and micro-computed tomography (micro-CT) for microarchitecture analysis peerj.commicrophotonics.comscielo.bruni-muenchen.deamegroups.org.

Here is a summary of the effect of this compound on bone mineral density in a preclinical model:

| Animal Model | Treatment Duration | Measured Outcome | Effect of this compound | Source |

| STZ-diabetic rats | 4 weeks | Metaphyseal Bone Mineral Density | Significantly attenuated the decrease in BMD | medchemexpress.com |

| Heparin-induced rats | Not specified | Osteopenia (implying BMD loss) | Significantly attenuated the induced osteopenia | nih.gov |

Exploration of Broader Biological Activities in Animal Models

Beyond its primary effect on bone resorption, preclinical studies in animal models can explore broader biological activities of a compound researchgate.netmedchemexpress.commedchemexpress.cn. While the primary focus for this compound appears to be its impact on bone metabolism, its classification as a potent and orally active bone resorption inhibitor suggests a targeted biological activity medchemexpress.commedchemexpress.cn. The available information primarily highlights its effects related to bone in the context of osteopenia and diabetes models nih.govmedchemexpress.commedchemexpress.cn. Broader biological activities outside of bone metabolism were not detailed in the provided search results. Animal models are widely used to understand complex biological processes and evaluate the effects of interventions researchgate.netosaka-u.ac.jpnih.gov. However, the specific broader biological activities of this compound beyond bone resorption inhibition in animal models are not explicitly described in the retrieved information.

Comparative Pharmacological Analyses and Analog Development of Fr 78844

Comparison with Established Bisphosphonate Therapeutics (e.g., Alendronate)

Established bisphosphonates, such as Alendronate, are cornerstone treatments for osteoporosis and have demonstrated considerable success in enhancing bone mineral density (BMD) and reducing the incidence of fractures. osteoporosis.cadovepress.com Alendronate, specifically, has been shown to significantly lower the risk of spinal and hip fractures over a three-year period in patients diagnosed with osteoporosis, particularly those with a history of vertebral fractures or low hip BMD. dovepress.com Its mechanism involves the direct inhibition of osteoclastic function, thereby curbing bone resorption. mhmedical.comosteoporosis.ca

Preliminary research on FR 78844 in animal models suggests a comparable effect on bone resorption. In a study investigating heparin-induced osteopenia in rats, this compound effectively mitigated the bone loss observed in this model. nih.gov This finding indicates that this compound possesses bone resorption inhibitory capabilities consistent with the known pharmacological actions of bisphosphonates like Alendronate. nih.gov While comprehensive head-to-head clinical trials comparing the efficacy of this compound and Alendronate in human populations were not found in the provided literature, the results from the rat model support the classification of this compound as a compound with relevant activity in bone metabolism. nih.gov

Established bisphosphonates are known to induce increases in BMD across key skeletal sites, including the lumbar spine, femoral neck, and total hip, following one year of treatment in osteoporotic patients. dovepress.com

Structure-Activity Relationship (SAR) Investigations of this compound Analogs

Structure-Activity Relationship (SAR) studies are a critical component of the drug discovery and optimization process. gardp.orgwikipedia.orgcollaborativedrug.com These investigations aim to elucidate how alterations in the chemical structure of a molecule influence its biological activity. gardp.orgwikipedia.orgcollaborativedrug.com By systematically modifying specific parts of a compound and evaluating the resulting changes in activity, researchers can identify the structural features essential for the desired pharmacological effect. gardp.orgwikipedia.orgcollaborativedrug.com This knowledge then guides the rational design of novel compounds with potentially improved properties. gardp.orgwikipedia.orgcollaborativedrug.com

Bisphosphonates, including this compound, are characterized by a core P-C-P (phosphorus-carbon-phosphorus) backbone, with side chains attached to the central carbon atom playing a crucial role in their biological activity and pharmacological profile. openaccessjournals.com Variations in these side chains can impact their affinity for bone mineral, their potency in inhibiting osteoclast activity, and their interaction with key enzymes like farnesyl pyrophosphate synthase, which is a target for nitrogen-containing bisphosphonates.

While specific detailed SAR studies focused exclusively on this compound analogs were not extensively presented in the provided search results, the identification of this compound as a bisphosphonate implies that SAR investigations would be a logical step in its development. nih.gov Such studies would likely involve the synthesis and testing of various analogs with modifications to the side chains to determine their impact on bone resorption inhibition and other relevant biological activities. This iterative process of design, synthesis, and evaluation is fundamental to optimizing the therapeutic potential of bisphosphonate compounds.

Design, Synthesis, and Screening of Novel this compound Analogs

The process of designing, synthesizing, and screening novel analogs is a standard approach in medicinal chemistry aimed at discovering compounds with enhanced therapeutic characteristics. For a compound like this compound, this process would be guided by the understanding of its mechanism of action and any available SAR data.

Design: Based on the structural features of this compound and insights gained from SAR studies (either specific to this compound or general to the bisphosphonate class), chemists would design new molecules. These designs would aim to improve properties such as potency, selectivity for bone tissue, metabolic stability, or pharmacokinetic behavior.

Synthesis: The designed analog structures are then created through chemical synthesis in the laboratory. This involves a series of chemical reactions to build the target molecule.

Screening: The synthesized analogs are subsequently evaluated for their biological activity through various screening assays. For potential bone resorption inhibitors, this would include in vitro tests to assess their binding to hydroxyapatite (B223615) (a component of bone mineral), their effect on osteoclast differentiation and survival, and their inhibitory activity against relevant enzymes. Promising analogs would then typically be tested in vivo using animal models of bone disease, such as the heparin-induced osteopenia model where this compound demonstrated efficacy. nih.gov High-throughput screening methods can be employed to rapidly assess large numbers of synthesized compounds. washington.edutamu.eduarxiv.orgifp.org

While the provided search results mention the synthesis and screening of synthetic nucleic acids and related technologies medchemexpress.comwashington.edutamu.eduarxiv.orgifp.org, specific details regarding the synthesis and screening of this compound analogs were not explicitly available. However, the general principles of designing, synthesizing, and screening analogs are widely applicable in the development of pharmaceutical compounds.

Advanced Research Methodologies for Fr 78844 Investigations

In Vitro Cellular and Biochemical Assay Development

In vitro studies are fundamental to understanding the direct effects of FR 78844 on key biological processes involved in bone remodeling, such as enzyme activity and the differentiation and function of bone cells.

High-Throughput Screening for Enzyme Inhibition

High-throughput screening (HTS) is a widely used technique in drug discovery to rapidly assess the inhibitory activity of compounds against specific enzymes. While specific details regarding HTS for enzyme targets of this compound were not extensively found in the search results, the nature of this compound as a potential therapeutic agent suggests that such screening methodologies would be employed to identify and validate its molecular targets. HTS typically involves miniaturized assay formats, automated liquid handling, and sensitive detection methods to screen large libraries of compounds against purified enzymes or enzyme preparations. This allows for the efficient identification of compounds that modulate enzyme activity, providing initial clues about their potential mechanisms of action.

Cell Culture Models for Osteoclastogenesis and Bone Resorption Assays

Cell culture models are crucial for studying the effects of this compound on osteoclasts, the cells responsible for bone resorption. These models allow researchers to investigate the compound's influence on osteoclast differentiation (osteoclastogenesis) and their ability to break down bone tissue.

Osteoclastogenesis assays typically involve culturing precursor cells, such as monocytes or bone marrow-derived macrophages, in the presence of specific factors like RANKL (receptor activator of nuclear factor kappa-Β ligand) and M-CSF (macrophage colony-stimulating factor) to induce their differentiation into mature osteoclasts bio-connect.nlbiorxiv.org. The effect of this compound on this differentiation process can be assessed by various methods, including counting the number of multinucleated osteoclasts formed or measuring the activity of enzymes characteristic of osteoclasts, such as tartrate-resistant acid phosphatase (TRAP) biorxiv.org.

Bone resorption assays directly measure the ability of osteoclasts to resorb a mineralized substrate. Common methods include using bone slices or artificial calcium phosphate-coated plates bio-connect.nlcosmobiousa.comcosmobiousa.comidsplc.com. Osteoclasts are cultured on these substrates in the presence or absence of this compound. Resorption activity can be quantified by measuring the release of calcium or other markers from the substrate into the culture medium, or by visualizing and quantifying the resorption pits formed on the surface using microscopy bio-connect.nlcosmobiousa.comcosmobiousa.com. Some assay kits utilize fluorescent labels incorporated into the calcium phosphate (B84403) coating, allowing for a rapid evaluation of bone resorption activity by measuring the fluorescence intensity in the conditioned medium bio-connect.nlcosmobiousa.comcosmobiousa.com.

In Vivo Preclinical Model Characterization and Imaging

Use of Single Photon Absorptiometry for Bone Density Measurement

Single Photon Absorptiometry (SPA) is a technique used to measure bone mineral density (BMD) in appendicular skeletal sites, such as the wrist or heel bcbsfl.comwikipedia.org. This method utilizes a monoenergetic photon source and a scintillation detector to quantify the absorption of photons by bone tissue bcbsfl.comwikipedia.org. Historically, SPA was an important tool for quantifying bone mineralization and was one of the first quantitative methods applied to the diagnosis of osteoporosis wikipedia.org. While dual-energy X-ray absorptiometry (DXA) is now considered the gold standard for BMD measurement due to its ability to measure axial skeletal sites and provide faster, more precise results, SPA has been used in research, including studies investigating bone loss in animal models bcbsfl.comwikipedia.orgpromedica.orgnih.gov.

Research on this compound has utilized SPA to assess its effects on bone density in preclinical models. For instance, a study investigating heparin-induced osteopenia in rats used SPA to examine the effect of heparin on the rat femur and found that this compound significantly attenuated the decrease in metaphyseal bone mineral density medchemexpress.comnih.gov.

Here is a conceptual table illustrating how SPA data might be presented in a study on this compound:

| Treatment Group | Bone Mineral Density (g/cm²) - Baseline | Bone Mineral Density (g/cm²) - End of Study | Change in BMD (g/cm²) | Percentage Change in BMD |

| Control | Data | Data | Data | Data |

| Model (e.g., Osteopenia Induced) | Data | Data | Data | Data |

| Model + this compound | Data | Data | Data | Data |

Advanced Imaging Techniques for Bone Microarchitecture

Beyond bone density, the structural arrangement of bone tissue, known as bone microarchitecture, is a critical determinant of bone strength nih.govresearchgate.netpanoramaortho.com. Advanced imaging techniques allow for the detailed characterization of bone microarchitecture in preclinical models.

While the search results did not explicitly detail the use of μCT specifically for this compound studies, the importance of bone microarchitecture in bone strength and the use of μCT in evaluating bone changes in animal models of bone diseases are well-established nih.govresearchgate.netbiocytogen.com. Studies evaluating the efficacy of bone resorption inhibitors like this compound would likely employ such techniques to comprehensively assess the compound's impact on bone quality.

Other advanced imaging techniques mentioned in the context of bone microarchitecture include high-resolution magnetic resonance imaging (MRI) and the analysis of dual-energy X-ray absorptiometry (DXA) images to derive parameters like the Trabecular Bone Score (TBS) nih.govpanoramaortho.comibji.comaapc.com. TBS is a textural index that correlates with bone microarchitecture and provides information complementary to BMD panoramaortho.comibji.comaapc.com.

Molecular Profiling and Proteomic Analysis

Molecular profiling and proteomic analysis are powerful approaches to investigate the broader biological impact of this compound, identifying changes in gene and protein expression that may be associated with its mechanism of action and effects on bone metabolism.

Proteomic analysis involves the large-scale study of proteins, including their identification, quantification, and characterization of post-translational modifications ijm.frnautilus.bio. Techniques such as mass spectrometry are central to proteomic workflows, allowing for the analysis of complex protein mixtures from cells, tissues, or biological fluids ijm.frnautilus.biobiotechniques.comcovaris.com.

While direct information on proteomic analysis specifically applied to this compound was not found, proteomic studies are commonly used in bone research to understand the molecular changes associated with bone diseases and the effects of potential therapeutic agents. For example, proteomic analysis can be used to identify proteins involved in osteoclast differentiation and activity, or to assess how this compound might modulate the expression or modification of these proteins. Sample preparation protocols for proteomic analysis of tissues and cells are well-established biotechniques.comcovaris.com.

Molecular profiling, which can include transcriptomics (study of RNA) and other 'omics' approaches, would complement proteomic analysis by providing a more complete picture of the molecular pathways affected by this compound. These studies can help to elucidate the upstream signaling events and downstream cellular responses mediated by the compound.

The search results indicate that proteomic analysis is a methodology used in laboratory analysis srlchem.com. While a specific link to this compound was not established in the provided snippets, it is a relevant advanced research methodology in the field of bone biology and drug research.

Bioinformatic and Computational Approaches in this compound Research

A comprehensive review of available scientific literature through the performed search did not yield specific studies detailing the application of bioinformatic or computational approaches directly to the chemical compound this compound. While bioinformatics and computational methods are widely utilized in modern drug discovery and biological research for tasks such as target identification, molecular docking, structure-activity relationship analysis, and the analysis of large biological datasets libretexts.org, no specific research applying these techniques to investigate the properties, potential targets, or mechanisms of action of this compound was identified in the search results.

Therefore, it is not possible to provide detailed research findings, data tables, or specific examples of how bioinformatic and computational methodologies have been employed in the study of this compound based on the current search.

Future Perspectives and Unaddressed Research Questions for Fr 78844

Exploration of Additional Therapeutic Indications beyond Bone Metabolism

While the primary research focus for FR 78844 has been on bone metabolism, particularly its potential in inhibiting bone resorption, there is scope to explore its effects in other therapeutic areas. One area suggested for potential research is diabetes-associated osteopenia. medchemexpress.com This indicates a possible role in addressing bone complications that arise secondary to other systemic diseases. Further research is needed to systematically investigate whether this compound exhibits beneficial effects in other conditions where dysregulation of phosphate (B84403) metabolism or enzymatic inhibition targeted by this compound may play a role. The broad statement that further research is needed to fully elucidate its potential therapeutic uses underscores the opportunity to explore indications beyond its established link to general bone metabolism. ontosight.ai

Integration of Omics Technologies for Comprehensive Understanding

A comprehensive understanding of this compound's interaction with biological systems at a molecular level remains an unaddressed research question. The integration of advanced omics technologies, such as genomics, transcriptomics, proteomics, and metabolomics, could provide invaluable insights. While omics technologies are widely applied in biomedical research, including drug discovery and understanding disease mechanisms, specific studies applying these techniques to this compound have not been prominently reported in the search results. ctdbase.orgkent.ac.ukhugendubel.infonih.govnih.govwashu.eduresearchgate.net Employing omics approaches could help to:

Identify the full spectrum of molecular targets of this compound beyond known enzymes involved in bone resorption.

Elucidate the downstream signaling pathways affected by this compound in various cell types and tissues.

Discover potential biomarkers of response or resistance to this compound treatment.

Understand how genetic variations might influence the efficacy or biological activity of this compound.

Such integrated omics studies would provide a holistic view of the compound's effects, moving beyond targeted investigations of bone metabolism to reveal a broader understanding of its biological footprint.

Novel Delivery System Innovations for this compound

The development of novel and efficient delivery systems for this compound represents a significant future perspective. The optimal method for delivering this compound to target tissues, particularly bone, while potentially minimizing off-target effects, is an area that requires innovation. General advancements in drug delivery systems, including lipid nanoparticles and long-acting polymeric systems, offer potential avenues. nih.govbio-techne.combiologists.comevonik.comhmailabs.org However, research specifically focused on developing or utilizing these advanced delivery technologies for this compound was not found in the search results. Future research could explore:

Encapsulation of this compound in nanoparticles or liposomes to improve targeting and cellular uptake.

Development of sustained-release formulations to reduce dosing frequency and maintain therapeutic levels.

Investigation of targeted delivery strategies to enhance accumulation in bone tissue and reduce exposure to non-target organs.

Innovations in delivery systems could significantly impact the therapeutic potential and practical application of this compound.

Long-Term Effects and Mechanistic Elucidation in Complex Biological Systems

While this compound has been studied for its potential in bone metabolism, detailed research into its long-term effects and a complete mechanistic elucidation in complex biological systems are still needed. The statement that further research is required to fully elucidate its biological activity highlights this gap. ontosight.ai Understanding the persistent effects of this compound exposure over extended periods and its intricate interactions within the complex physiological environment are crucial. Unaddressed questions include:

What are the long-term consequences of inhibiting farnesyl pyrophosphate synthase or other potential targets by this compound in various tissues beyond bone?

How does this compound interact with other signaling pathways and cellular processes in complex in vivo settings?

Are there adaptive responses in biological systems to chronic exposure to this compound that could influence its long-term efficacy or lead to unforeseen effects?

Detailed mechanistic studies are required to map out the complete cascade of events initiated by this compound binding to its targets and the subsequent cellular and tissue-level responses.

Addressing these questions through long-term studies and in-depth mechanistic investigations in complex biological models is essential for a thorough understanding of this compound's potential benefits and any long-term considerations.

Q & A

Basic Research Questions

Q. How to formulate a research question for investigating FR 78844's mechanism of action?

- Methodological Answer :

Identify gaps : Conduct a systematic literature review to pinpoint unresolved aspects of this compound’s biological or chemical behavior .

Apply PICOT framework : Structure the question using Population (e.g., cell lines), Intervention (this compound dosage), Comparison (control groups), Outcome (e.g., enzyme inhibition), and Timeframe (acute vs. chronic exposure) .

Test feasibility : Ensure access to necessary analytical tools (e.g., HPLC for purity checks) and ethical approvals for biological assays .

Q. What are best practices for designing experiments to characterize this compound’s physicochemical properties?

- Methodological Answer :

Define parameters : Include solubility, stability (pH/temperature dependence), and spectroscopic profiles (NMR, IR) .

Control variables : Use standardized buffers and replicate experiments to minimize batch-to-batch variability .

Documentation : Follow journal guidelines (e.g., Beilstein Journal of Organic Chemistry) for detailed experimental protocols to ensure reproducibility .

Q. How to ensure data validity when analyzing this compound’s biological activity?

- Methodological Answer :

Statistical rigor : Use ANOVA or t-tests to confirm significance thresholds (p < 0.05) and report confidence intervals .

Blinding : Implement double-blind assays to reduce bias in subjective measurements (e.g., histopathological scoring) .

Cross-validation : Compare results with orthogonal methods (e.g., ELISA and Western blot for protein expression) .

Advanced Research Questions

Q. How to optimize synthetic pathways for this compound derivatives with improved efficacy?

- Methodological Answer :

Retrosynthetic analysis : Break down the target molecule into feasible intermediates using software tools (e.g., ChemDraw) .

Iterative testing : Screen reaction conditions (catalysts, solvents) via Design of Experiments (DoE) to maximize yield .

Characterization : Validate new compounds via high-resolution mass spectrometry (HRMS) and X-ray crystallography .

Q. How to resolve contradictions in pharmacokinetic data for this compound across studies?

- Methodological Answer :

Meta-analysis : Pool datasets from multiple studies to identify confounding variables (e.g., species-specific metabolism) .

In silico modeling : Use pharmacokinetic software (e.g., GastroPlus) to simulate absorption differences due to formulation variants .

Method audit : Compare extraction protocols (e.g., plasma protein binding assays) for procedural inconsistencies .

Q. What strategies address low reproducibility in this compound’s in vitro toxicity results?

- Methodological Answer :

Standardize cell lines : Use authenticated cell banks (e.g., ATCC) and document passage numbers .

Environmental controls : Monitor CO₂ levels, humidity, and incubation times to reduce lab-specific variability .

Collaborative trials : Conduct inter-laboratory studies to identify and harmonize critical protocol steps .

Data Analysis and Reporting

Q. How to present conflicting spectral data for this compound in a research paper?

- Methodological Answer :

- Transparency : Disclose all raw data (e.g., NMR peaks) in supplementary materials .

- Contextualize discrepancies : Discuss possible causes (e.g., solvent polarity affecting chemical shifts) .

- Statistical visualization : Use overlays of chromatograms or spectra to highlight variability .

Table 1 : Common Analytical Techniques for this compound Characterization

| Technique | Application | Critical Parameters | Reference |

|---|---|---|---|

| HPLC-UV | Purity assessment | Column type, mobile phase pH | |

| LC-MS/MS | Metabolite identification | Ionization mode, collision energy | |

| Differential Scanning Calorimetry (DSC) | Polymorphism analysis | Heating rate, sample encapsulation |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.